molecular formula C12H19ClN2 B7829757 N-cyclohexylbenzene-1,2-diamine hydrochloride

N-cyclohexylbenzene-1,2-diamine hydrochloride

Cat. No.: B7829757
M. Wt: 226.74 g/mol
InChI Key: YUKRDHPMHWEXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C12H18N2·HCl It is a derivative of benzene-1,2-diamine, where one of the amino groups is substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylbenzene-1,2-diamine hydrochloride typically involves the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with commercial (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are scalable and can be optimized for higher yields and purity. The use of catalytic hydrogenation and other reduction techniques is common in industrial settings to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide (MnO2)

    Reducing Agents: Zinc (Zn) and hydrochloric acid (HCl)

    Substitution Reagents: Various electrophilic and nucleophilic reagents depending on the desired substitution pattern

Major Products

    Oxidation Products: Substituted nitroarenes

    Reduction Products: Trans- and cis-diaminocyclohexenes

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-cyclohexylbenzene-1,2-diamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexylbenzene-1,2-diamine hydrochloride involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of hydrogen bonds, coordination with metal ions, and participation in redox reactions. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: The parent compound without the cyclohexyl substitution.

    Cyclohexane-1,2-diamine: A similar compound where both amino groups are attached to a cyclohexane ring.

    N-phenylbenzene-1,2-diamine: Another derivative with a phenyl substitution instead of cyclohexyl.

Uniqueness

N-cyclohexylbenzene-1,2-diamine hydrochloride is unique due to the presence of both aromatic and aliphatic components in its structure. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-N-cyclohexylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h4-5,8-10,14H,1-3,6-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKRDHPMHWEXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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